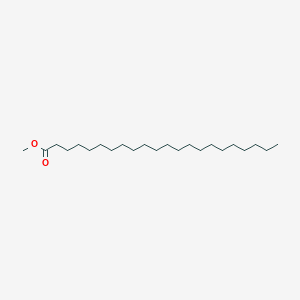

Methyl behenate

Cat. No. B033397

Key on ui cas rn:

929-77-1

M. Wt: 354.6 g/mol

InChI Key: QSQLTHHMFHEFIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05490995

Procedure details

Behenic methyl esters are made from hydrogenated high erucic acid rapeseed oil. About 870 grams of hydrogenated high erucic acid rapeseed oil, about 174 grams of methanol, and about 12.2 grams of sodium methoxide solution (25% in methanol) are added to a spherical 3-liter glass reactor. The reactor has a heating mantle, thermometer, temperature controller, reflux condenser, variable speed agitator, vacuum take-off, and bottom outlet. The mixture is reacted at about 65° C. for approximately 1.5 hours,while refluxing the methanol. The agitation is stopped, and the glycerin isallowed to settle for about 30 minutes. The glycerin settles to the bottom of the reactor, and is removed through the bottom outlet. About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor, and the mixtureis reacted at about 65° C. for about 30 minutes. The agitation is stopped, the glycerin is settled for about 30 minutes, and removed throughthe bottom outlet. About 100 grams of water are added to the mixture, stirred, allowed to settle, and removed through the bottom outlet. The water-washing procedure is repeated two more times. The reflux condenser is removed, and vacuum is broken, and a fractionation column is added to the reactor. The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg. Approximately 50% of the first material to evaporate from the column is collected and discarded. The next40% (approximately) of the material to evaporate from the column is collected as product. This product is approximately 92% by weight methyl behenate.

[Compound]

Name

Behenic methyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

12.2 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:25]O.C[O-].[Na+]>OCC(CO)O>[CH3:25][O:23][C:1](=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

Behenic methyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

870 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

174 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

sodium methoxide

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, temperature controller, reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture is reacted at about 65° C. for approximately 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed through the bottom outlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixtureis reacted at about 65° C. for about 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed throughthe bottom outlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

About 100 grams of water are added to the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed through the bottom outlet

|

WASH

|

Type

|

WASH

|

|

Details

|

The water-washing procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reflux condenser is removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a fractionation column is added to the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately 50% of the first material to evaporate from the column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The next40% (approximately) of the material to evaporate from the column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected as product

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |